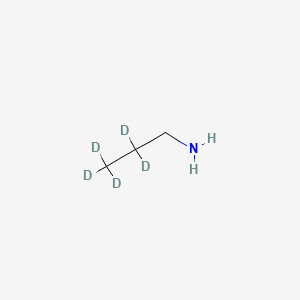

1-Propyl-d5-amine

Vue d'ensemble

Description

1-Propyl-d5-amine is a biochemical used for proteomics research . It has a molecular formula of C3H4D5N and a molecular weight of 64.14 .

Synthesis Analysis

The synthesis of primary amines like this compound can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, particularly reusable catalysts, based on earth-abundant metals . Another method involves the alkylation of ammonia with propanol .

Molecular Structure Analysis

Amines like this compound typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . A primary amine has one alkyl (or aryl) group on the nitrogen atom .

Chemical Reactions Analysis

Amines can engage in hydrogen bonding . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .

Physical and Chemical Properties Analysis

This compound is a colorless liquid with a strong, ammonia-like odor . It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C . It showcases a boiling point of 47-48°C and a melting point of -83°C . The compound is readily miscible with water and most organic solvents .

Applications De Recherche Scientifique

Cytotoxicity in Human Tumors and Leukemias : The alkyl-linked lipoidal amine CP-46,665, which shares structural similarities with 1-Propyl-d5-amine, demonstrated cytotoxic effects in cells from human tumors and leukemias. This compound inhibited thymidine incorporation and led to cell membrane damage and loss of reproductive capacities in these cells, suggesting potential applications in cancer therapy (Berdel et al., 1985).

Chemical Characterization and Behavioral Studies : Research on 1-Propionyl-d-lysergic acid diethylamide (1P-LSD), a derivative of LSD, involved chemical and behavioral characterization. This study, though not directly related to this compound, provides insight into the analytical methods and behavioral assessments applicable to similar compounds (Brandt et al., 2016).

Biotransformation and Behavioral Effects : The study on 2-Propyl-1-aminopentane (2-PAPN) investigated its deamination and conversion to other compounds, along with its effects on tremors and convulsant actions in mice. This research highlights the metabolic pathways and behavioral impacts of propylamine derivatives (Yu & Davis, 1991).

Mechanism of Amide Formation in Bioconjugation : The study on the mechanism of amide formation using carbodiimide in aqueous media could provide insights into chemical reactions involving this compound, particularly in the context of bioconjugation (Nakajima & Ikada, 1995).

Potential Therapeutic Agents for Alzheimer's Disease : N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs were evaluated for their potential utility in treating Alzheimer's disease. This research on structurally related compounds could inform the therapeutic applications of this compound (Klein et al., 1996).

Synthesis and Bioactivity in Cancer Therapy : The synthesis of platinum complexes with glycine derivatives, including propylamine, was explored for their potential in reducing the side effects of anticancer drugs like cisplatin. This study indicates the relevance of propylamine derivatives in developing new cancer therapeutics (Moghadam et al., 2021).

Cytotoxic Agents in Leukemic Cells : The study on bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides as potential cytotoxic agents against human leukemic T cells demonstrates the potential of propylamine derivatives in cancer treatment (Gul et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,2,3,3,3-pentadeuteriopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

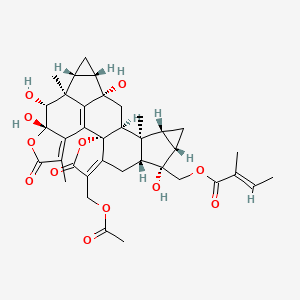

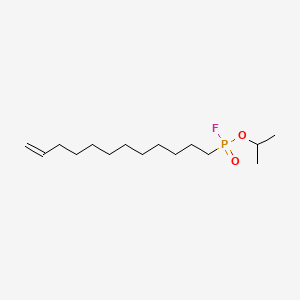

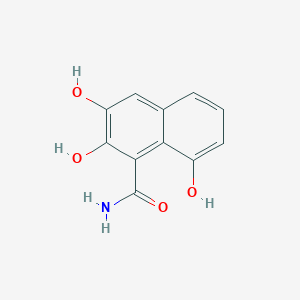

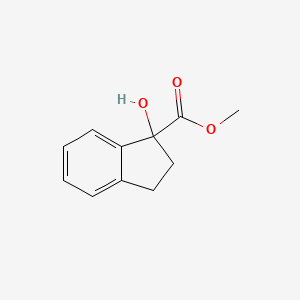

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-2,2-difluoro-, endo- (9CI)](/img/no-structure.png)